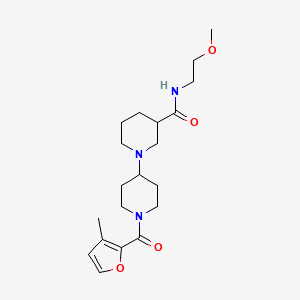
1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperidine derivative that has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid is not fully understood. However, it has been suggested that it may act as a histone deacetylase (HDAC) inhibitor, which can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. It has also been suggested that it may have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid in lab experiments is its potential as a novel therapeutic agent for cancer and neurodegenerative diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety in vivo. Additionally, it may be useful to explore its potential as a drug delivery system for other therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid can be achieved using various methods. One of the commonly used methods is the reaction of 2-fluorobenzylamine with 1-(4-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. The reaction is carried out in the presence of a base and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Propriétés
IUPAC Name |
1-(2-aminopyrimidin-4-yl)-3-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-13-5-2-1-4-12(13)10-17(15(23)24)7-3-9-22(11-17)14-6-8-20-16(19)21-14/h1-2,4-6,8H,3,7,9-11H2,(H,23,24)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPFUSVSYGDAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)N)(CC3=CC=CC=C3F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(quinolin-8-yloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5481730.png)
![3-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5481738.png)

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate](/img/structure/B5481748.png)

![(2-methoxyethyl)methyl({(2R,5S)-5-[(6-piperidin-1-ylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)amine](/img/structure/B5481780.png)
![2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5481792.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481795.png)
![2-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5481801.png)
![1-{2-[(4-nitrophenyl)sulfonyl]benzoyl}pyrrolidine](/img/structure/B5481803.png)
![methyl {[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5481816.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B5481821.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B5481826.png)
![1-[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5481837.png)